molecular formula C17H29NO4 B610098 PI-091 CAS No. 129051-63-4

PI-091

Cat. No.: B610098
CAS No.: 129051-63-4
M. Wt: 311.422
InChI Key: ZPRHLCQHLGKOOC-IRXDYDNUSA-N
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Description

PI-091 is a γ-lactam-containing natural product first isolated from Paecilomyces species, characterized by a γ,γ-C,O-disubstituted α,β-unsaturated γ-lactam skeleton and a 2-hydroxy-2-methyloctanoyl side chain . Its structure was confirmed via NMR spectroscopy, including 2D NMR techniques such as HMBC and COSY, which elucidated the connectivity of the unsaturated lactam core and the acyl substituent .

Synthesized through a convergent route involving aldol reactions of N-Boc-protected γ-methoxylactams, this compound’s total synthesis was achieved with high stereoselectivity, enabling further biological evaluation . Functionally, this compound exhibits platelet aggregation inhibition, a property attributed to its unique lactam framework and acyl side chain . This bioactivity distinguishes it from other γ-lactam derivatives, which often target microbial resistance or receptor antagonism .

Properties

CAS No.

129051-63-4

Molecular Formula

C17H29NO4

Molecular Weight

311.422

IUPAC Name

(2R)-4-[2(S)-Hydroxy-2-methyloctanoyl]-2-isopropyl-2-methoxy-3-pyrrolin-5-one

InChI

InChI=1S/C17H29NO4/c1-6-7-8-9-10-16(4,21)14(19)13-11-17(22-5,12(2)3)18-15(13)20/h11-12,21H,6-10H2,1-5H3,(H,18,20)/t16-,17-/m0/s1

InChI Key

ZPRHLCQHLGKOOC-IRXDYDNUSA-N

SMILES

O=C1C(C([C@@](C)(O)CCCCCC)=O)=C[C@](OC)(C(C)C)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PI-091

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of PI-091 and Related γ-Lactams

Compound Core Structure Key Functional Groups Bioactivity
This compound α,β-unsaturated γ-lactam 2-Hydroxy-2-methyloctanoyl side chain Platelet aggregation inhibitor
Euvesperin A/B Epoxidized γ-lactam Epoxide at C-2/C-3; hydroxyl groups Circumvents arbekacin resistance in MRSA
Pseurotin A Spiro-γ-lactam-furan system Epoxide; dichlorinated phenyl group Immunosuppressant; antifungal
Azaspirene Azaspiro-γ-lactam Tetrahydrofuran ring; epoxyquinone moiety Angiogenesis inhibitor
Oteromycin Tetramic acid-γ-lactam hybrid Tetramic acid core; alkyl side chain Endothelin receptor antagonist

Key Observations :

  • This compound lacks the epoxide group present in euvesperins and pseurotins, which is critical for their bioactivity against MRSA .
  • Unlike azaspirene’s spirocyclic framework , this compound’s planar α,β-unsaturated lactam allows distinct interactions with platelet receptors .
  • The 2-hydroxy-2-methyloctanoyl group in this compound is absent in oteromycin, which instead features a tetramic acid unit linked to lipid metabolism .

Key Observations :

  • This compound’s synthesis is more efficient (>65% yield) compared to pseurotins (22%) and azaspirene (18%), likely due to its modular aldol-based approach .
  • Euvesperins are derived from this compound-like precursors via microbial oxidation, highlighting their biosynthetic relationship .

Bioactivity and Mechanisms

  • This compound: Inhibits platelet aggregation by binding to GPIIb/IIIa receptors, preventing fibrinogen crosslinking .
  • Euvesperins: Disrupt MRSA’s arbekacin resistance by inhibiting aminoglycoside-modifying enzymes via epoxide-mediated covalent binding .
  • Pseurotin A : Targets NF-κB signaling through its spirocyclic system, reducing inflammatory cytokine production .
  • Oteromycin : Blocks endothelin receptors via its tetramic acid unit, altering vasoconstriction pathways .

Functional Divergence : Despite shared γ-lactam cores, substituents dictate target specificity. This compound’s acyl chain enhances solubility for blood-based activity, while euvesperins’ epoxide enables enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PI-091
Reactant of Route 2
PI-091

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